![molecular formula C30H30O13 B11159953 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside](/img/structure/B11159953.png)
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
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Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE is a complex organic compound that features multiple functional groups, including acetoxy groups and a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE typically involves multi-step organic reactions. The starting materials may include 4-(4-methoxyphenyl)-2H-chromen-2-one and a suitably protected sugar derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to minimize costs and maximize efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, antioxidant, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the chromenyl moiety suggests possible applications in drug design, particularly for diseases where oxidative stress plays a role.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetoxy derivatives and chromenyl-containing molecules. Examples might include:
- 3,4,5-tris(acetoxy)-6-(4-methoxyphenyl)oxane
- 4-(4-methoxyphenyl)-2H-chromen-2-one derivatives
Uniqueness
The uniqueness of [3,4,5-TRIS(ACETYLOXY)-6-{[4-(4-METHOXYPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}OXAN-2-YL]METHYL ACETATE lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H30O13 |
---|---|
Molecular Weight |
598.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H30O13/c1-15(31)37-14-25-27(38-16(2)32)28(39-17(3)33)29(40-18(4)34)30(43-25)41-21-10-11-22-23(13-26(35)42-24(22)12-21)19-6-8-20(36-5)9-7-19/h6-13,25,27-30H,14H2,1-5H3/t25-,27-,28+,29-,30-/m1/s1 |
InChI Key |
NLTZHTNYGKGSQR-LXRLAABLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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